321-Fold β1-Selectivity in Human Myocardium Outperforms All Other Clinical β-Blockers
Nebivolol hydrochloride demonstrates a 321-fold higher affinity for β1-adrenergic receptors compared to β2-adrenergic receptors in human left ventricular myocardium [1]. In contrast, the comparator β-blockers carvedilol, metoprolol, and bisoprolol all exhibited significantly lower β1/β2 selectivity ratios [1]. This degree of selectivity is documented as being higher than any other beta-blocker in current clinical use [1].
| Evidence Dimension | β1/β2 adrenergic receptor selectivity |
|---|---|
| Target Compound Data | 321-fold higher affinity for β1 vs β2 receptors |
| Comparator Or Baseline | Carvedilol, Metoprolol, Bisoprolol (specific numerical fold-selectivity data not provided in abstract) |
| Quantified Difference | Nebivolol's selectivity is stated as higher than any clinical beta-blocker |
| Conditions | Human left ventricular myocardial membrane preparations, competition binding with 125[I]CYP radioligand |
Why This Matters
Ultra-high β1-selectivity in human cardiac tissue predicts reduced potential for β2-mediated adverse effects (e.g., bronchospasm, peripheral vasoconstriction) compared to less selective agents, directly informing compound selection for cardiovascular research models.
- [1] Bristow M, Nelson P, Minobe W, Johnson C. Characterization of β1-adrenergic receptor selectivity of nebivolol and various other beta-blockers in human myocardium. Am J Hypertens. 2005;18(5):A51-A52. View Source
